REACTION_CXSMILES
|
[OH:1]OS([O-])=O.[K+].[Br:7][C:8]1[CH:13]=[CH:12][C:11]([S:14][CH3:15])=[C:10]([F:16])[CH:9]=1.[OH2:17]>CO>[Br:7][C:8]1[CH:13]=[CH:12][C:11]([S:14]([CH3:15])(=[O:1])=[O:17])=[C:10]([F:16])[CH:9]=1 |f:0.1|
|
Name
|
54d
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
347 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)SC)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
gives crude title compound as a white solid
|
Type
|
CUSTOM
|
Details
|
Purify by column chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient from 100:0 to 20:80 hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)S(=O)(=O)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 220 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |